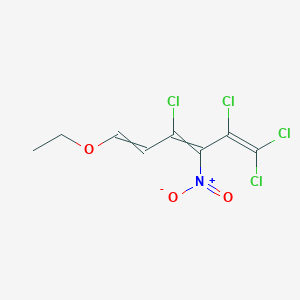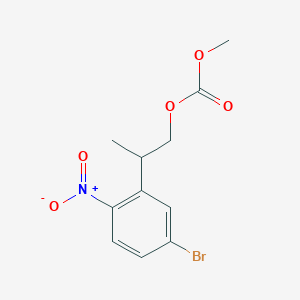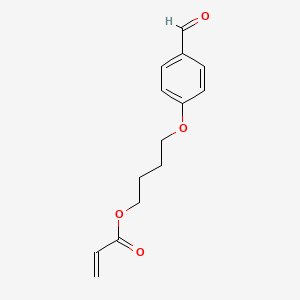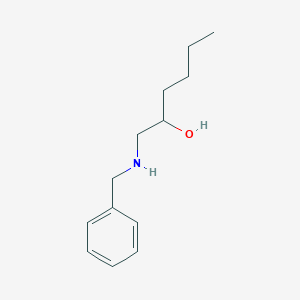![molecular formula C13H13FO3 B14245290 (6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione CAS No. 498532-02-8](/img/structure/B14245290.png)
(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione is a chemical compound characterized by its unique structure, which includes an oxane ring substituted with a 2-(2-fluorophenyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile under acidic or basic conditions.
Introduction of the 2-(2-Fluorophenyl)ethyl Group: This step often involves a Friedel-Crafts alkylation reaction where the oxane ring is reacted with 2-(2-fluorophenyl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxane derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds where the fluorine atom is replaced by other nucleophiles.
Applications De Recherche Scientifique
(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6S)-6-[2-(2-Chlorophenyl)ethyl]oxane-2,4-dione
- (6S)-6-[2-(2-Bromophenyl)ethyl]oxane-2,4-dione
- (6S)-6-[2-(2-Iodophenyl)ethyl]oxane-2,4-dione
Uniqueness
(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. This uniqueness can influence its biological activity and chemical behavior, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
498532-02-8 |
|---|---|
Formule moléculaire |
C13H13FO3 |
Poids moléculaire |
236.24 g/mol |
Nom IUPAC |
(6S)-6-[2-(2-fluorophenyl)ethyl]oxane-2,4-dione |
InChI |
InChI=1S/C13H13FO3/c14-12-4-2-1-3-9(12)5-6-11-7-10(15)8-13(16)17-11/h1-4,11H,5-8H2/t11-/m0/s1 |
Clé InChI |
ADSAOYXLVVJVNB-NSHDSACASA-N |
SMILES isomérique |
C1[C@@H](OC(=O)CC1=O)CCC2=CC=CC=C2F |
SMILES canonique |
C1C(OC(=O)CC1=O)CCC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B14245209.png)

![6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14245224.png)
![(2S,5R,6R)-6-amino-3,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14245228.png)


![2-bromo-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-N-(2-methylpropyl)benzamide](/img/structure/B14245253.png)




![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![3-[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14245306.png)
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
